5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its complex structure, which includes a phenyl group, a triazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Coupling Reactions: The phenyl group and other substituents can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole and oxazole rings can play a crucial role in binding to these targets and modulating their activity. The phenyl group may contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the triazole ring, which may affect its biological activity and chemical properties.
3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide: Lacks the methyl group, which may influence its reactivity and binding affinity.
5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group, which can alter its solubility and reactivity.
Uniqueness
The presence of both the triazole and oxazole rings in 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide makes it unique compared to similar compounds. These rings can provide specific binding interactions and contribute to the compound’s overall stability and reactivity.
Biological Activity
5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1,2-oxazole-4-carboxamide. Its molecular formula is C15H13N7O, and it features a triazole ring connected to an oxazole moiety, which is crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Kinases : Compounds like this compound may inhibit various kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival. For instance, the AKT signaling pathway is frequently targeted by triazole derivatives to induce apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that similar compounds can activate apoptotic pathways in cancer cells. This is often mediated through mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to increased cell death .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases (G0/G1 or S phase), which has been observed in various cancer cell lines treated with analogous derivatives .
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
Case Studies
Several studies have investigated the efficacy of this compound and its analogs:
- Cancer Cell Lines : A study focused on the effects of 5-methyl derivatives on HepG2 cells revealed that treatment led to significant apoptosis and cell cycle alterations. The analysis showed an increase in cells arrested at the G0/G1 phase after treatment with IC50 concentrations .
- Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the compound and target proteins involved in cancer progression. Such studies suggest that the triazole ring enhances binding affinity to kinase targets compared to other scaffolds .
- Synergistic Effects : In combination therapies with established anticancer drugs like gefitinib, compounds similar to 5-methyl derivatives have shown enhanced efficacy against resistant cancer cell lines .
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(12(19)16-13-14-7-15-17-13)11(18-20-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETYGGNYGZGYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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